(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

説明

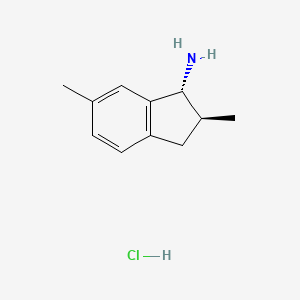

Structure

3D Structure of Parent

特性

分子式 |

C11H16ClN |

|---|---|

分子量 |

197.70 g/mol |

IUPAC名 |

(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C11H15N.ClH/c1-7-3-4-9-6-8(2)11(12)10(9)5-7;/h3-5,8,11H,6,12H2,1-2H3;1H/t8-,11+;/m0./s1 |

InChIキー |

NNNCTWOOSYPXJE-IBYXRORRSA-N |

異性体SMILES |

C[C@H]1CC2=C([C@@H]1N)C=C(C=C2)C.Cl |

正規SMILES |

CC1CC2=C(C1N)C=C(C=C2)C.Cl |

製品の起源 |

United States |

準備方法

合成経路および反応条件

(1R,2S)-2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-アミン塩酸塩の合成は、一般的に次の手順を含みます。

出発物質: 合成は、インデン誘導体の調製から始まります。

水素化: インデン誘導体は水素化されてジヒドロインデン化合物が生成されます。

アミン導入: 次に、ジヒドロインデン化合物はアミン源と反応させて、アミン基を導入します。

塩酸塩形成: 最後に、アミン化合物は塩酸で処理されて塩酸塩が形成されます。

工業生産方法

工業的な環境では、(1R,2S)-2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-アミン塩酸塩の生産には、高収率と高純度を確保するために、大規模水素化反応器と連続フローシステムが使用されます。このプロセスは、費用対効果とスケーラビリティを考慮して最適化されています。

化学反応の分析

科学研究における用途

化学

化学において、(1R,2S)-2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-アミン塩酸塩は、複雑な分子の合成におけるキラルビルディングブロックとして使用されます。そのユニークな構造により、立体化学的に純粋な化合物を生成できます。

生物学

生物学的研究では、この化合物は、アミン誘導体の細胞プロセスへの影響を研究するために使用されます。これは、アミンと生物膜の相互作用を理解するためのモデル化合物として役立ちます。

医学

医学的には、(1R,2S)-2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-アミン塩酸塩は、神経学的疾患の治療における潜在的な用途について研究されています。血液脳関門を通過する能力により、薬物開発の候補となります。

産業

産業部門では、この化合物は医薬品製造に使用され、他の化学化合物の合成の中間体として使用されます。

科学的研究の応用

Antidepressant Potential

Research indicates that (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride may exhibit antidepressant properties. Studies have shown that compounds with similar structures can influence neurotransmitter systems in the brain, potentially alleviating symptoms of depression and anxiety.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects against neurodegenerative diseases. Its ability to modulate neuroinflammatory pathways could make it a candidate for further investigation in conditions such as Alzheimer's disease.

Herbicidal Activity

The compound has been identified as a potential herbicide. It acts as a biosynthesis inhibitor in plant cells, effectively controlling various annual grasses and broad-leaved weeds. Its application in citrus crops has been documented, showcasing its effectiveness in pre-emergence herbicide formulations .

Polymer Chemistry

In material science, this compound is being explored for its potential use in polymer synthesis. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Case Study 1: Antidepressant Research

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of similar compounds derived from indene structures. The findings suggested that these compounds could significantly reduce depressive behaviors in animal models . This opens avenues for further research into this compound as a therapeutic agent.

Case Study 2: Herbicide Efficacy

In trials conducted on citrus crops, this compound demonstrated effective control over weed populations without adversely affecting crop yield. The results indicated a promising alternative to existing herbicides that often lead to environmental concerns .

作用機序

(1R,2S)-2,6-ジメチル-2,3-ジヒドロ-1H-インデン-1-アミン塩酸塩の作用機序は、体内での特定の分子標的との相互作用に関与しています。主に、神経伝達物質の放出を調節することによって、中枢神経系に作用します。この化合物は受容体に結合し、シグナル伝達経路を変化させ、治療効果をもたらします。

類似化合物との比較

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride (CAS 312753-53-0)

(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1637453-74-7)

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Hydrochloride (CAS 1034457-07-2)

- Structure : Branched 2-methylpropan-2-amine substituent.

- Applications: Potential as a cocaine analog due to steric bulk, though lacking halogenation seen in indatraline .

Pharmacologically Active Analogs

Indatraline ((1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine)

- Structure : Dichlorophenyl and N-methyl groups enhance dopamine/serotonin reuptake inhibition.

- Pharmacology :

- Comparison : The dimethyl compound lacks dichlorophenyl and N-methyl groups, likely reducing potency but improving metabolic stability .

Halogenated Derivatives

(R)-6-Bromo-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS 1466429-22-0)

- Structure : Bromine at position 6.

- Properties :

Physicochemical Properties

*Predicted using ChemAxon.

生物活性

(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, commonly referred to as Indaziflam, is a compound with significant biological activity. It is primarily recognized for its role as a herbicide, particularly in the control of annual grasses and broad-leaved weeds in various agricultural settings. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 197.71 g/mol

- CAS Number : 730980-53-7

- Structure : The compound features a bicyclic structure with specific stereochemistry that influences its biological interactions.

Indaziflam functions primarily as a cellulose biosynthesis inhibitor . It disrupts the formation of cellulose in plant cells, which is crucial for cell wall integrity and plant growth. This mechanism effectively inhibits the growth of target weeds while being less harmful to non-target species.

Herbicidal Effects

Indaziflam has shown efficacy against a variety of weeds. Its selective action allows it to control unwanted vegetation without significantly affecting crops. The herbicidal activity is attributed to its ability to inhibit cellulose synthesis during the early stages of plant development.

Toxicological Profile

The toxicological effects of Indaziflam have been evaluated in several studies:

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Key Applications |

|---|---|---|

| Glyphosate | Inhibits EPSP synthase | Broad-spectrum herbicide |

| Atrazine | Inhibits photosynthesis | Pre-emergence herbicide |

| Indaziflam | Inhibits cellulose synthesis | Selective herbicide for annual grasses |

Q & A

Q. How can researchers confirm the structural identity and stereochemical configuration of (1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR and -NMR to confirm proton and carbon environments. For example, the indene bicyclic structure and methyl substituents can be identified via coupling constants and splitting patterns. Chiral centers require NOESY or ROESY experiments to confirm spatial arrangements .

- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in polar solvents (e.g., ethanol/water mixtures) and analyzing diffraction patterns .

- Chiral HPLC : Compare retention times with enantiomeric standards using columns like Chiralpak IA/IB under isocratic conditions (e.g., hexane:isopropanol 90:10 with 0.1% diethylamine) to verify enantiopurity .

Q. What are the optimal synthetic routes for preparing this compound?

Methodological Answer:

- Step 1 : Synthesize the free base via reductive amination of 2,6-dimethyl-1-indanone using sodium cyanoborohydride in methanol at 50°C. Chiral resolution may employ (R)- or (S)-mandelic acid as resolving agents .

- Step 2 : Convert the free base to the hydrochloride salt by reacting with concentrated HCl in anhydrous diethyl ether. Monitor pH (~1–2) to ensure complete protonation .

- Alternative : Use chiral catalysts (e.g., Ru-BINAP complexes) in asymmetric hydrogenation of ketone precursors to directly obtain the desired enantiomer .

Q. How should solubility and stability be evaluated for this compound in aqueous and organic solvents?

Methodological Answer:

- Solubility Testing : Perform phase-solubility studies in PBS (pH 7.4), DMSO, and ethanol. The hydrochloride salt typically exhibits >50 mg/mL solubility in water due to ionic interactions .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and oxygen, as the indene moiety is prone to oxidation .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

Methodological Answer:

- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with Chiralcel OD-H columns (CO/methanol 85:15) for high-resolution separation of (1R,2S) vs. (1S,2R) isomers .

- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively acylate the undesired enantiomer in racemic mixtures .

Q. How can researchers investigate the biological activity of this compound against neurological targets?

Methodological Answer:

- In Vitro Binding Assays : Screen for affinity at serotonin (5-HT) or dopamine (D) receptors using radioligand displacement (e.g., -spiperone). IC values <100 nM suggest therapeutic potential .

- Functional Assays : Measure cAMP inhibition in HEK-293 cells transfected with target GPCRs to assess agonist/antagonist activity .

Q. What analytical methods are recommended for detecting trace impurities or degradation products?

Methodological Answer:

- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with ESI+ ionization. Detect impurities like deaminated or oxidized derivatives (e.g., m/z shifts of +16 or -17) .

- Forced Degradation : Expose the compound to acidic (1M HCl), basic (1M NaOH), and oxidative (3% HO) conditions, then quantify degradation via peak area normalization .

Q. How can contradictory data in biological activity studies be systematically addressed?

Methodological Answer:

- Batch Variability Analysis : Compare multiple synthesis batches using chiral purity assays (e.g., %ee) and correlate with bioactivity outcomes .

- Receptor Subtype Selectivity : Test against related receptor isoforms (e.g., 5-HT vs. 5-HT) to identify off-target effects that may explain discrepancies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and FFP3 respirators during synthesis. Install fume hoods with HEPA filters to capture airborne particulates .

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste in sealed containers labeled "halogenated organic salts" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。